molecular formula C12H16O2 B085114 Tert-butyl 4-methylbenzoate CAS No. 13756-42-8

Tert-butyl 4-methylbenzoate

Cat. No. B085114
CAS RN: 13756-42-8
M. Wt: 192.25 g/mol
InChI Key: GRUSXPIAJWRLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-methylbenzoate is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of tert-butyl 4-methylbenzoate involves adding 0.2mmol p-methylbenzonitrile, 50mgMgSO4, 0.5mmol tert-butyl peroxide into the reaction vessel, and then adding 2 ml acetonitrile, reacting at 50°C .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-methylbenzoate can be represented by the InChI code: 1S/C12H16O2/c1-9-5-7-10 (8-6-9)11 (13)14-12 (2,3)4/h5-8H,1-4H3 . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

Tert-butyl 4-methylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .


Physical And Chemical Properties Analysis

Tert-butyl 4-methylbenzoate is a clear colourless liquid . It has a boiling point of 122° C . The compound is stable under normal conditions .

Scientific Research Applications

Application 1: Chlorination of Tert-butyl Esters

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Tert-butyl 4-methylbenzoate is used in the chlorination of tert-butyl esters with PCl3, generating acid chlorides . This process allows access to both aromatic and aliphatic acid chlorides .
  • Methods of Application : The method features simple reaction conditions and a wide substrate scope . Various tert-butyl esters, including aryl esters, alkenyl esters, and alkyl esters, were tolerated well in the reaction . A plausible mechanism for the reaction has been proposed .
  • Results or Outcomes : The method was successful, allowing access to various acid chlorides . Good yields of the desired products could be obtained even when 0.667 equivalents of PCl3 were used in gram-scale reactions .

Application 2: Synthesis of Avobenzone

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Methyl 4-tert-butylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone . Avobenzone is an ingredient of sunscreen products .
  • Methods of Application : The Claisen condensation reaction is a carbon-carbon bond forming reaction that occurs between two esters or one ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone .
  • Results or Outcomes : The reaction was successful, resulting in the synthesis of avobenzone, which is used in sunscreen products .

Application 3: Synthesis of Tris(4-tert-butylphenyl)methyl Chloride

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Methyl 4-tert-butylbenzoate is used in the synthesis of tris(4-tert-butylphenyl)methyl chloride .
  • Methods of Application : The specific methods of application for this synthesis are not detailed in the source .
  • Results or Outcomes : The synthesis was successful, resulting in the production of tris(4-tert-butylphenyl)methyl chloride .

Safety And Hazards

Tert-butyl 4-methylbenzoate has several safety considerations. It has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUSXPIAJWRLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469690
Record name tert-butyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methylbenzoate

CAS RN

13756-42-8
Record name 1,1-Dimethylethyl 4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13756-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L three-neck flask fitted with a reflux condenser, rubber septum, addition funnel and argon inlet was charged with 200 ml of t-butanol. To the solution, n-butyl lithium (1.45N, 91.1 ml) was added dropwise using a water bath to prevent an excessive temperature rise. After stirring 30 minutes, the addition funnel was charged with p-toluoyl chloride, added dropwise. The reaction mixture was stirred overnight. At this point, the contents were transferred into a separatory funnel by using 250 ml of diethyl ether and the solution was washed with water (250 ml). The organic layer was then dried (MgSO4) and concentrated by rotary evaporation. The crude product, tert-butyl-4-toluate, was purified by fractional distillation.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
91.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

37 g of tert-butanol and then 26 ml of pyridine are added to 39.04 g of p-toluoyl chloride and the reaction mixture is refluxed for 3 hours. After cooling, it is poured into water, extracted with AcOEt, washed with a 1N solution of HCl and then with a 5% solution of sodium hydrogencarbonate, dried over sodium sulfate and evaporated under vacuum. The residue is chromatographed on silica using hexane and then a hexane/DCM mixture (80/20; v/v) as the eluent to give 38.9 g of the expected product, which is used as such in the next step.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
39.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Lithium tert-butoxide (1M in hexanes, 178 mL, 0.178 mol) was added dropwise at room temperature to p-toluoyl chloride (25 g, 0.162 mol) in tetrahydrofuran (150 mL). The mixture was stirred at room temperature overnight and then diluted with water and extracted with ethyl acetate. The extract was washed with brine, dried (MgSO4), and evaporated to give product as an oil which crystallized on standing (31 g, 98%)
Quantity
178 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

8.55 ml (64.69 mmol) of 4-toluoyl chloride are added dropwise to 10.52 ml (109.96 mmol) of tert-butanol and 10.46 ml (129.37 mmol) of pyridine while cooling in ice. The mixture is stirred at room temperature for 12 hours. After reaction is complete, water is added and the mixture is extracted with ethyl acetate. The organic phase is washed successively with sodium bicarbonate solution, water and sodium chloride solution, dried over sodium sulphate and evaporated. The resulting residue is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 50:1). 7.76 g (40.36 mmol, 62% yield) of the title compound are obtained as a colourless oil.
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
10.52 mL
Type
reactant
Reaction Step One
Quantity
10.46 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-methylbenzoate

Citations

For This Compound
26
Citations
CL Feng, B Yan, M Zhang, JQ Chen, M Ji - Chemical Papers, 2019 - Springer
… For example, tert-butyl 4-methylbenzoate and tert-butyl 4-chlorobenzoate were used to react with benzonitrile and afforded the corresponding N-(tert-butyl)benzamide(1a) in 92% and 94…
Number of citations: 7 link.springer.com
A Ochen, R Whitten, HE Aylott, K Ruffell… - …, 2018 - ACS Publications
… R = tert-butyl 4-methylbenzoate. (A) Time course of aerobic alcohol oxidation of 1. HPLC … R = tert-butyl 4-methylbenzoate. (A) Byproduct generation from aldehyde 2 under standard …
Number of citations: 23 pubs.acs.org
M Leinert, T Irrgang, R Kempe - ChemCatChem - Wiley Online Library
… Having an electron-withdrawing group in the para position at the aromatic amino alcohol had a positive impact on the yield, while combining tert-butyl 4-methylbenzoate with 2-amino-2-(…
MT La, HK Kim - Tetrahedron, 2018 - Elsevier
A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed. This system features the use of boron trifluoride·diethyl etherate in toluene solvent to …
Number of citations: 13 www.sciencedirect.com
Y Nishimoto, SA Babu, M Yasuda… - The Journal of Organic …, 2008 - ACS Publications
… To a mixture of InBr 3 (0.1 mmol), tert-butyl 4-methylbenzoate (1.0 mmol), and p-xylene (1 mL) in 1,2-dichloroethane (2 mL) was added dimethylchlorosilane (1.2 mmol) under nitrogen. …
Number of citations: 76 pubs.acs.org
X Wu, L Zhou, R Yang, F Guo… - Journal of Chemical …, 2020 - journals.sagepub.com
… Electron-rich aryl esters such as tert-butyl 4-methylbenzoate, tert-butyl 2,4,6-trimethylbenzoate, and tert-butyl 4-methoxybenzoate were compatible under the present reaction conditions, …
Number of citations: 6 journals.sagepub.com
G Tan, Q You, J You - ACS Catalysis, 2018 - ACS Publications
… Finally, tert-butyl-4-methylbenzoate and 3,4-dimethoxybenzoic acid provided the desired products 3ag and 3ah in 36 and 84% yields, respectively, albeit at slightly elevated temperature…
Number of citations: 56 pubs.acs.org
WQ Liu, M Vidal, N Gresh, BP Roques… - Journal of medicinal …, 1999 - ACS Publications
… tert-Butyl4-(Bromomethyl)benzoate.tert-Butyl 4-methylbenzoate 21 (12.00 g, 62.4 mmol) was brominated with N-bromosuccinimide (12.00 g, 67.4 mmol), initiated by dibenzoyl peroxide (…
Number of citations: 51 pubs.acs.org
H Zhang, R Shi, A Ding, L Lu, B Chen… - Angewandte Chemie …, 2012 - Wiley Online Library
… With these reaction conditions, a 75 % yield of tert-butyl-4-methylbenzoate (2 a) was obtained after 24 hours with a biaryl by-product originating from CH arylation with the solvent (…
Number of citations: 142 onlinelibrary.wiley.com
KM Engle, JQ Yu - The Journal of organic chemistry, 2013 - ACS Publications
… meta-selective transformation, we attempted to use it as the first step in a sequential C–H functionalization route (133) to build up molecular complexity from tert-butyl 4-methylbenzoate (…
Number of citations: 494 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.